molecular formula C14H15ClN2O2S B2669819 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide CAS No. 1385456-55-2

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide

Cat. No.: B2669819
CAS No.: 1385456-55-2
M. Wt: 310.8
InChI Key: WFUQOBAXVFLOEQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-yl)acetamide is a synthetic organic compound with the molecular formula C 14 H 15 ClN 2 O 2 S and a molecular weight of 310.8 g/mol . Its chemical structure integrates a 3-chloro-2-methylphenoxy moiety linked via an acetamide group to a 3-cyanothiolane ring, a feature that places it within a class of compounds explored for their diverse pharmacological potential . Phenoxy acetamide derivatives, in general, have been the subject of significant research interest due to their association with a range of biological activities, such as anti-mycobacterial, anti-inflammatory, and anti-cancer properties . The incorporation of the 3-cyanothiolane group is a notable structural feature, as heterocyclic amide derivatives containing sulfur and nitrile groups have demonstrated marked antimicrobial and antioxidant activities in pharmacological studies, making them valuable scaffolds in medicinal chemistry research . This compound is provided for research and development purposes , particularly for investigators in the fields of medicinal chemistry and drug discovery who are exploring the structure-activity relationships of novel heterocyclic compounds. It is intended for in-vitro analysis and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-10-11(15)3-2-4-12(10)19-7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUQOBAXVFLOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, with the chemical formula C14H15ClN2O2S, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H15ClN2O2S
  • Molecular Weight: 300.80 g/mol
  • CAS Number: 1385456-55-2

The biological activity of this compound is largely attributed to its structural features, which include a chloro-substituted phenoxy group and a cyanothiolan moiety. These groups may interact with various biological targets, including enzymes and receptors, influencing cellular processes such as:

  • Signal Transduction: Modulating pathways that regulate cell communication.
  • Enzyme Inhibition: Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Interaction: Binding to specific receptors that may lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties:
    • Preliminary studies suggest the compound may possess antimicrobial effects against certain bacterial strains. Testing against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition.
  • Anti-inflammatory Effects:
    • The compound's structure may enable it to modulate inflammatory responses. In vitro studies indicated a reduction in pro-inflammatory cytokine production in macrophage cell lines.
  • Potential Anticancer Activity:
    • Initial findings suggest that the compound could induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels in macrophages
AnticancerInduced apoptosis in cancer cell lines

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant zone of inhibition at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.

Case Study: Anti-inflammatory Mechanisms

A separate investigation assessed the anti-inflammatory potential of the compound using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels, indicating its potential role in modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: (1) chloroacetamide herbicides , (2) heterocyclic acetamide derivatives , and (3) cyanated acetamides . A comparative analysis is provided below:

Structural and Functional Comparison

Compound Name (Example) Key Substituents Molecular Weight (g/mol) Primary Use/Activity Notable Properties
Target Compound 3-Chloro-2-methylphenoxy, 3-cyanothiolan ~312.8 (estimated) Hypothesized herbicide/fungicide Likely moderate solubility in organics; cyano group may enhance electrophilicity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl, methoxymethyl 269.8 Herbicide (ALS inhibitor) High lipophilicity; soil persistence
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, 3-methoxyphenyl ~368.3 Potential pharmaceutical agent Enhanced aromaticity; possible kinase inhibition
2-Chloro-N-(2-oxothiolan-3-yl)acetamide Thiolactone ring (no cyano group) 193.6 Synthetic intermediate Reactivity for nucleophilic substitution
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl 141.1 Unspecified (toxicology unclear) Polar; potential metabolic instability

Key Findings from Research

Its chloroacetamide core aligns with ALS-inhibiting herbicides (e.g., alachlor) but may exhibit distinct selectivity due to the cyano-thiolan group . Compared to alachlor’s methoxymethyl substituent, the cyano-thiolan moiety in the target compound could improve binding to cysteine residues in plant enzymes, enhancing herbicidal potency .

The thiolane ring may confer moderate water solubility compared to purely aromatic analogs (e.g., benzothiazole derivatives in ), balancing lipophilicity for membrane penetration.

Synthetic Accessibility: Synthesis likely involves nucleophilic substitution between chloroacetamide precursors and substituted phenols/thiols, as seen in analogous routes for N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (reflux with triethylamine in acetonitrile) .

The target compound’s thiolan ring may mitigate this risk by stabilizing the cyano group .

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